ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate
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Overview
Description
Ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a nitro group (–NO2) attached to a thiophene ring. Cyanoacrylates are known for their adhesive properties and are widely used in various applications, including medical adhesives and industrial bonding agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-ethyl-4-nitro-2-thiophenecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(5-ethyl-4-amino(2-thienyl))prop-2-enoate.
Reduction: 2-cyano-3-(5-ethyl-4-nitro(2-thienyl))propanoic acid.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of adhesives and coatings due to its strong bonding properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate is primarily based on its ability to form strong covalent bonds with various substrates. The cyano group acts as an electron-withdrawing group, increasing the electrophilicity of the carbon-carbon double bond, making it more reactive towards nucleophiles. The nitro group also contributes to the compound’s reactivity by stabilizing the transition state during chemical reactions.
Comparison with Similar Compounds
Ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate can be compared with other cyanoacrylates, such as:
Ethyl cyanoacetate: Lacks the nitro group and thiophene ring, making it less reactive.
Methyl cyanoacrylate: Similar adhesive properties but different ester group.
Butyl cyanoacrylate: Used in medical adhesives due to its lower toxicity.
Properties
Molecular Formula |
C12H12N2O4S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(5-ethyl-4-nitrothiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H12N2O4S/c1-3-11-10(14(16)17)6-9(19-11)5-8(7-13)12(15)18-4-2/h5-6H,3-4H2,1-2H3/b8-5- |
InChI Key |
JTIRLIQHVMGHMQ-YVMONPNESA-N |
Isomeric SMILES |
CCC1=C(C=C(S1)/C=C(/C#N)\C(=O)OCC)[N+](=O)[O-] |
Canonical SMILES |
CCC1=C(C=C(S1)C=C(C#N)C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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